molecular formula C16H19N3OS B5701425 N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide

N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide

Cat. No. B5701425
M. Wt: 301.4 g/mol
InChI Key: GMWVWVOSDPBWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DPA-713 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been used in studies related to neuroinflammation, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide involves the binding of the compound to the translocator protein (TSPO) in the mitochondria of cells. This binding results in the modulation of various cellular processes, including the regulation of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide in lab experiments is its ability to selectively bind to TSPO, which allows for the modulation of various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide. One direction is the continued study of its potential applications in cancer research, as it has been found to have promising anti-cancer properties. Another direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-2-(2-pyrimidinylthio)acetamide involves the reaction of 2-bromoacetophenone with 2-mercaptopyrimidine in the presence of potassium carbonate. The resulting product is then treated with diethylamine to obtain the final compound. This synthesis method has been reported in various scientific research papers and has been found to be reliable and efficient.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-3-12-7-5-8-13(4-2)15(12)19-14(20)11-21-16-17-9-6-10-18-16/h5-10H,3-4,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWVWVOSDPBWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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